Bacterial vs. Human AdoMetDC Inhibition: A Species-Selectivity Window
4-(3,4-Dimethoxybenzamido)benzoic acid exhibits differential inhibition of bacterial versus human S-adenosylmethionine decarboxylase (AdoMetDC). Against the bacterial enzyme (Escherichia coli), it displays a Ki of 3.8 µM. Against the human ortholog, the Ki is 10.7 µM, representing an approximately 2.8-fold selectivity window for the bacterial target [1]. This contrasts with the non-selective pan-inhibition typical of many benzamidobenzoate analogs.
| Evidence Dimension | Enzyme inhibition constant (Ki) for AdoMetDC |
|---|---|
| Target Compound Data | Ki (bacterial AdoMetDC) = 3.8 µM; Ki (human AdoMetDC) = 10.7 µM |
| Comparator Or Baseline | No direct head-to-head comparator available; class-level inference for benzamidobenzoic acid analogs typically showing Ki > 50 µM or no measurable inhibition |
| Quantified Difference | ~2.8-fold selectivity for bacterial over human AdoMetDC |
| Conditions | In vitro enzymatic assay; E. coli and human recombinant AdoMetDC; values represent single determinations from ChEMBL-curated dataset [1] |
Why This Matters
This species-selectivity signature is not commonly observed among AdoMetDC inhibitor scaffolds and may enable mechanism-of-action studies requiring differential enzyme inhibition.
- [1] BindingDB Entry BDBM50403124. AdoMetDC Ki data curated by ChEMBL. Accessed 2025. View Source
